molecular formula C16H16N4O3 B6467588 N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640934-23-0

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467588
CAS No.: 2640934-23-0
M. Wt: 312.32 g/mol
InChI Key: BJRYFZIUBWBLOF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it could inhibit an enzyme involved in a disease process or activate a receptor that promotes beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives and related heterocyclic compounds such as pyridazines and pyrimidines. These compounds share structural similarities but may differ in their substituents and functional groups .

Uniqueness

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of the imidazo[1,2-b]pyridazine core with the 3,5-dimethoxyphenyl and carboxamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-9-20-15(17-10)5-4-14(19-20)16(21)18-11-6-12(22-2)8-13(7-11)23-3/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYFZIUBWBLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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